1-cyclopentanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
CAS No.: 946263-58-7
Cat. No.: VC11945673
Molecular Formula: C21H25N7O
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946263-58-7 |
|---|---|
| Molecular Formula | C21H25N7O |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | cyclopentyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H25N7O/c1-15-6-8-17(9-7-15)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)21(29)16-4-2-3-5-16/h6-9,14,16H,2-5,10-13H2,1H3 |
| Standard InChI Key | ZRTUZXGTROZCPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2 |
Introduction
Structural and Physicochemical Properties
The molecular formula of the compound is C21H25N7O, with a molecular weight of 391.5 g/mol. Its IUPAC name, cyclopentyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone, reflects its tripartite structure:
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Piperazine ring: A six-membered diamine ring serving as the central scaffold.
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Cyclopentanecarbonyl group: A ketone derivative of cyclopentane attached to one nitrogen of the piperazine.
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Triazolopyrimidine moiety: A fused bicyclic system comprising a triazole and pyrimidine, substituted at the 3-position with a 4-methylphenyl group.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C21H25N7O |
| Molecular Weight | 391.5 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2 |
| Solubility | Moderate in polar solvents |
| LogP (Predicted) | 3.2 ± 0.5 |
The compound’s planar triazolopyrimidine system facilitates π-π stacking interactions with biological targets, while the piperazine and cyclopentane groups enhance solubility and conformational flexibility .
Synthetic Pathways and Characterization
Synthesis
The synthesis involves a multi-step strategy:
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Piperazine Functionalization: The piperazine ring is alkylated at the 1-position with a cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
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Triazolopyrimidine Construction: A Huisgen cycloaddition between a 4-methylphenyl-substituted alkyne and a azide-functionalized pyrimidine forms the triazolopyrimidine core .
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Coupling Reaction: The triazolopyrimidine is coupled to the 4-position of the piperazine via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .
Characterization
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NMR Spectroscopy: 1H NMR confirms the presence of the cyclopentane methylene protons (δ 1.5–2.0 ppm) and aromatic protons from the 4-methylphenyl group (δ 7.2–7.8 ppm).
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 392.2085 [M+H]+.
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X-ray Crystallography: Limited data exist, but analogous triazolopyrimidines exhibit coplanar triazole-pyrimidine systems with bond lengths of 1.33–1.38 Å for C-N bonds .
Comparative Analysis with Related Compounds
The 4-methylphenyl group in VC11945673 enhances hydrophobic interactions compared to Abemaciclib’s fluorophenyl moiety, potentially improving target residence time .
Future Research Directions
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Target Identification: Proteomic profiling to elucidate kinase or enzyme targets.
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SAR Studies: Modifying the cyclopentane or triazolopyrimidine groups to optimize potency.
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In Vivo Efficacy: Testing in xenograft models of breast or lung cancer.
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Formulation Development: Nanoencapsulation to enhance solubility and bioavailability .
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